Ethyl E-(dihydrofuran-2-ylidene)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl E-(dihydrofuran-2-ylidene)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,3-dihydrofuran in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl E-(dihydrofuran-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl E-(dihydrofuran-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of ethyl E-(dihydrofuran-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active dihydrofuran moiety, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of ethyl E-(dihydrofuran-2-ylidene)acetate.
2,3-Dihydrofuran: Another key reactant in the synthesis.
Ethyl 2-furoate: A structurally similar compound with a furan ring instead of a dihydrofuran ring.
Uniqueness
This compound is unique due to its combination of a dihydrofuran ring and an ester functional group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
Ethyl E-(dihydrofuran-2-ylidene)acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a dihydrofuran ring and an ester functional group. Its molecular formula is C10H12O3, with a molecular weight of approximately 180.2 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. The ester group can undergo hydrolysis, releasing the active dihydrofuran moiety, which may engage in biochemical reactions critical for various cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Studies have shown that derivatives of dihydrofuran compounds can inhibit viral replication. For instance, modifications to similar scaffolds have resulted in compounds with low micromolar EC50 values against norovirus, suggesting potential antiviral properties for this compound as well .
- Anticancer Potential : Preliminary investigations into related compounds indicate cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Case Study 1: Antiviral Activity Assessment
In a study evaluating the antiviral properties of dihydrofuran derivatives, this compound was tested for its ability to inhibit murine norovirus (MNV) replication. The compound demonstrated significant inhibition at concentrations as low as 10 µM, indicating its potential as an antiviral agent .
Case Study 2: Anticancer Activity
A series of derivatives based on the dihydrofuran structure were synthesized and tested for their cytotoxic effects on colon cancer cell lines. This compound showed promising results, inducing apoptosis and cell cycle arrest in treated cells, with IC50 values indicating effective cytotoxicity .
Table 1: Biological Activities of this compound
Activity Type | Assay Method | Concentration Tested | Observed Effect |
---|---|---|---|
Antiviral | Cell-based assay | 10 µM | 40% inhibition of MNV |
Anticancer | Cytotoxicity assay | Varies | Induced apoptosis; IC50 |
Table 2: Related Compounds and Their Activities
Compound Name | Molecular Formula | Key Activity |
---|---|---|
Ethyl 5-(dihydrofuran-2-ylidene)acetate | C10H12O3 | Antiviral |
Methyl 2-(dihydrofuran-3(2H)-ylidene)acetate | C9H10O3 | Cytotoxic |
Ethyl 4-methyl-dihydrofuran-3(2H)-one | C11H14O | Anticancer |
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (2E)-2-(oxolan-2-ylidene)acetate |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)6-7-4-3-5-11-7/h6H,2-5H2,1H3/b7-6+ |
InChI Key |
FWALKMNFOWCSQI-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCO1 |
Canonical SMILES |
CCOC(=O)C=C1CCCO1 |
Origin of Product |
United States |
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